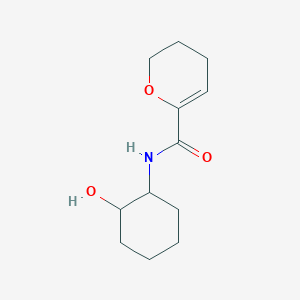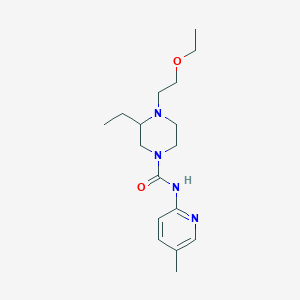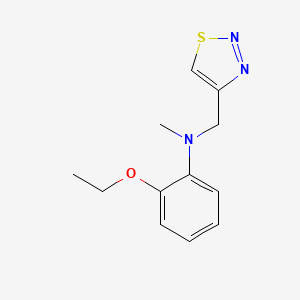![molecular formula C10H17N3S B7631200 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazepane derivative that has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. The compound is thought to enhance the activity of GABA receptors, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. The compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABA system and its role in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more potent and selective GABA receptor modulators based on the structure of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been achieved using various methods. One of the most common methods is the reaction of 2-(bromomethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2-(chloromethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. The yield and purity of the product depend on the specific reaction conditions used.
Scientific Research Applications
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-12-5-3-11-10(12)9-13-4-2-7-14-8-6-13/h3,5H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGIZIOBFUBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)

